

# 2-Amino-5-bromobenzenethiol molecular weight and formula

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## Compound of Interest

Compound Name: 2-Amino-5-bromobenzenethiol

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An In-Depth Technical Guide to **2-Amino-5-bromobenzenethiol** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and potential applications of **2-Amino-5-bromobenzenethiol**, a key building block in various scientific fields. This document is intended for researchers, scientists, and professionals involved in drug development and material science.

## Core Molecular Data

**2-Amino-5-bromobenzenethiol**, also known as 2-amino-5-bromothiophenol, is an aromatic thiol compound with the chemical formula  $C_6H_6BrNS$ .<sup>[1]</sup> Its structure, featuring both an amino ( $-NH_2$ ) and a thiol ( $-SH$ ) group on a brominated benzene ring, makes it a versatile reagent in organic synthesis.

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C6H6BrNS	[1][2][3][4]
Molecular Weight	204.09 g/mol	[1][2][3]
CAS Number	23451-95-8	[1][2][5]
Melting Point	111-113 °C	[1][4][6]
Boiling Point	277 °C	[4][6]
Density	1.693 g/cm <sup>3</sup>	[4][6]
Flash Point	121 °C	[4][6]
InChI Key	LDGHLZFFKMEAOE- UHFFFAOYSA-N	[1][2][3]
Canonical SMILES	<chem>C1=CC(=C(C=C1Br)S)N</chem>	[1][2]

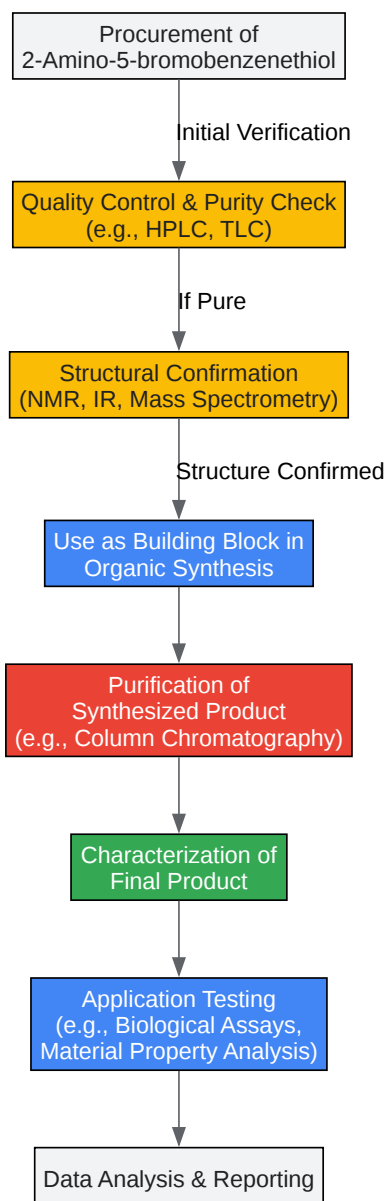
## Potential Research Applications

The bifunctional nature of **2-Amino-5-bromobenzenethiol**, containing both nucleophilic amino and thiol groups, opens avenues for its use in several research and development areas:

- **Organic Synthesis:** It serves as a valuable precursor for synthesizing more complex molecules and heterocyclic compounds, such as benzothiazoles.[1] Its functional groups allow for a variety of chemical transformations, making it a key component in the development of novel chemical entities.[1]
- **Medicinal Chemistry:** The thiol and amino groups can engage in interactions with biological macromolecules.[1] This makes the compound a person of interest for designing and synthesizing new therapeutic agents. The thiol moiety, in particular, can participate in various biological processes.[1]
- **Material Science:** Aromatic thiols are widely used in the development of functional materials. [1] **2-Amino-5-bromobenzenethiol** can be employed in creating self-assembled monolayers (SAMs) for surface modification or in the synthesis of specialized polymers and coatings.[1]

## General Experimental Workflow

While specific experimental protocols are application-dependent, a general workflow for the characterization and utilization of a compound like **2-Amino-5-bromobenzenethiol** in a research setting is outlined below. This workflow ensures the purity and structural integrity of the compound before its use as a building block in further synthesis.



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Caption: General workflow for the validation and application of a chemical reagent.

## Methodologies for Key Experiments

The structural confirmation and characterization steps are critical for any research involving this compound. Standard methodologies include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Purpose: To elucidate the carbon-hydrogen framework of the molecule.
  - Methodology: A sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns of the peaks in the <sup>1</sup>H spectrum, along with the chemical shifts in the <sup>13</sup>C spectrum, are analyzed to confirm the positions of the amino, bromo, and thiol groups on the benzene ring.
- Infrared (IR) Spectroscopy:
  - Purpose: To identify the presence of specific functional groups.
  - Methodology: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically via an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum should show characteristic absorption bands for N-H stretches (from the amino group), S-H stretches (from the thiol group), and C-Br stretches, confirming the presence of these key functionalities.
- Mass Spectrometry (MS):
  - Purpose: To confirm the molecular weight and elemental composition.
  - Methodology: A sample is ionized (e.g., using Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, which should correspond to the calculated molecular weight of C<sub>6</sub>H<sub>6</sub>BrNS (204.09 g/mol), thereby confirming the molecular formula.[\[1\]](#)[\[2\]](#)[\[3\]](#)

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## References

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